molecular formula C9H8Cl2O3 B13030934 Ethyl 2,4-dichloro-3-hydroxybenzoate CAS No. 129788-29-0

Ethyl 2,4-dichloro-3-hydroxybenzoate

Cat. No.: B13030934
CAS No.: 129788-29-0
M. Wt: 235.06 g/mol
InChI Key: WDRYGTBLAOZBAF-UHFFFAOYSA-N
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Description

Ethyl 2,4-dichloro-3-hydroxybenzoate is an organic compound with the molecular formula C9H8Cl2O3. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and one hydroxyl group, and the carboxyl group is esterified with an ethyl group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dichloro-3-hydroxybenzoate can be synthesized through the chlorination of ethyl 4-hydroxybenzoate. The process involves the use of sulfuryl chloride as the chlorinating agent. The reaction is carried out in a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube. The mixture is warmed on a steam bath until the evolution of gas ceases. The product is then purified through recrystallization from a mixture of ethanol and water .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dichloro-3-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 2,4-dichloro-3-hydroxybenzoic acid.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, although these are less common for this compound.

Common Reagents and Conditions

Major Products Formed

    2,4-Dichloro-3-hydroxybenzoic Acid: Formed through ester hydrolysis.

    Substituted Derivatives: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Ethyl 2,4-dichloro-3-hydroxybenzoate is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: For the development of pharmaceutical compounds and studying their biological activities.

    Material Science: In the preparation of polymers and other advanced materials.

    Analytical Chemistry: As a reference standard in chromatographic and spectroscopic analyses.

Mechanism of Action

The mechanism of action of ethyl 2,4-dichloro-3-hydroxybenzoate is primarily related to its chemical reactivity. The chlorine atoms and hydroxyl group on the benzene ring make it a versatile intermediate for various chemical transformations. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-dichloro-3-hydroxybenzoate is unique due to the specific positioning of chlorine atoms and the hydroxyl group on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 2,4-dichloro-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRYGTBLAOZBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564709
Record name Ethyl 2,4-dichloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129788-29-0
Record name Ethyl 2,4-dichloro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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